![molecular formula C23H24FN3O3 B2989705 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 1797966-52-9](/img/structure/B2989705.png)
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperidine ring and the indole group would likely contribute to the compound’s three-dimensional structure.Aplicaciones Científicas De Investigación
Radioligand Development and Receptor Studies
- A study highlighted the synthesis of fluorinated derivatives of WAY 100635, which were radiolabeled with fluorine-18 for evaluating their biological properties in comparison with [11C]carbonyl WAY 100635. This research aims at developing radioligands for better statistical and quantification measurement of receptor distribution, specifically focusing on serotonin levels and receptor binding ratios in rat brain regions. The study suggests the potential of these compounds for assessing dynamic changes in serotonin levels and for static measurement of 5-HT1A receptor distribution (Lang et al., 1999).
Synthesis of Novel Chemical Entities
- Another study described the synthesis of novel benzodifuranyl derivatives, showcasing a methodology for creating new chemical structures with potential anti-inflammatory and analgesic properties. This research not only extends the chemical space of such compounds but also tests them as cyclooxygenase inhibitors, revealing their significant inhibitory activity and potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Antituberculosis Activity
- Research into the antimycobacterial properties of benzimidazole analogues of antituberculosis drug candidates has shown the in vitro activity of these compounds against Mycobacterium smegmatis. This area of study is crucial for the development of new treatments for tuberculosis, addressing the need for novel therapeutic agents due to drug resistance issues (Richter et al., 2022).
Pharmacokinetics and Drug Metabolism
- The study of the disposition and metabolism of novel anaplastic lymphoma kinase inhibitors in humans is essential for understanding their pharmacokinetic profiles and optimizing their therapeutic potential. Research in this domain focuses on elucidating the metabolic pathways and identifying principal circulating components and metabolites, which is fundamental for drug development processes (Renzulli et al., 2011).
Mecanismo De Acción
Target of Action
Given its structural similarity to fentanyl analogs , it may interact with opioid receptors, particularly the mu-opioid receptor, which is the primary target of fentanyl and its analogs .
Mode of Action
Based on its structural similarity to fentanyl analogs , it can be hypothesized that it may act as an agonist at the mu-opioid receptor, leading to inhibition of pain signaling pathways .
Biochemical Pathways
If it acts similarly to fentanyl analogs , it may inhibit the release of neurotransmitters involved in pain signaling, such as substance P, by binding to and activating the mu-opioid receptor .
Pharmacokinetics
Based on its structural similarity to fentanyl analogs , it can be hypothesized that it may have similar pharmacokinetic properties. Fentanyl and its analogs are typically well absorbed and distributed in the body, metabolized primarily by the liver, and excreted in urine .
Result of Action
If it acts similarly to fentanyl analogs , it may result in analgesia (pain relief) due to its potential interaction with the mu-opioid receptor .
Propiedades
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-6-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-30-17-7-6-16-12-21(26-20(16)13-17)22(28)25-14-15-8-10-27(11-9-15)23(29)18-4-2-3-5-19(18)24/h2-7,12-13,15,26H,8-11,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMTZCUDRKPCAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3CCN(CC3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.